molecular formula C14H16N2O2S B5702282 5-benzyl-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one

5-benzyl-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one

Cat. No.: B5702282
M. Wt: 276.36 g/mol
InChI Key: SZBDLKPWASRUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with benzyl, hydroxy, and propan-2-ylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine precursor, followed by the introduction of the hydroxy and propan-2-ylsulfanyl groups through selective functionalization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced pyrimidine compounds, and substituted analogs with diverse functional groups.

Scientific Research Applications

5-benzyl-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials with unique properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 5-benzyl-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The hydroxy and propan-2-ylsulfanyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidine ring structure allows for specific interactions with nucleic acids and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 5-benzyl-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
  • 5-benzyl-4-hydroxy-2-ethylsulfanyl-1H-pyrimidin-6-one
  • 5-benzyl-4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one

Comparison: Compared to its analogs, 5-benzyl-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one exhibits unique properties due to the presence of the propan-2-ylsulfanyl group. This group provides steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity. The hydroxy group enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.

Properties

IUPAC Name

5-benzyl-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9(2)19-14-15-12(17)11(13(18)16-14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBDLKPWASRUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.